![molecular formula C35H41N3O6S B6593807 Suc-Phe-Leu-Phe-SBzl CAS No. 80651-94-1](/img/structure/B6593807.png)
Suc-Phe-Leu-Phe-SBzl
Übersicht
Beschreibung
Suc-Phe-Leu-Phe-SBzl, also known as Suc-FLF-thiobenzyl ester, is a very sensitive substrate for the determination of cathepsin G activity . It is also cleaved by chymotrypsin, chymotrypsin-like serine proteases from skin, and rat mast cell proteases . It is a protease inhibitor that blocks the activity of serine proteases and inhibits protein synthesis . It has been shown to be active against a number of proteases, such as trypsin, chymotrypsin, elastase, and cathepsin G .
Molecular Structure Analysis
The molecular weight of this compound is 631.79 . Its sum formula is C₃₅H₄₁N₃O₆S .Chemical Reactions Analysis
This compound is a substrate of ATP-dependent protease . It is cleaved by chymotrypsin, chymotrypsin-like serine proteases from skin, and rat mast cell proteases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 631.79 and a sum formula of C₃₅H₄₁N₃O₆S . It should be stored at a temperature below -15°C .Wissenschaftliche Forschungsanwendungen
Enzyme Activity Studies
- Suc-Phe-Leu-Phe-SBzl has been utilized as an efficient substrate for studying the function of Escherichia coli ATP-dependent Lon protease and its modified forms. This substrate helped determine the kinetic parameters of hydrolysis and revealed the nucleotide-regulated esterase activity of the protease (Mel’nikov et al., 1998).
- It was identified as a substrate that reacts with chymotrypsin-like activity in the granules of IL-2 lymphokine-activated killer (LAK) cells and a NK cell line, providing insights into the enzymatic activities involved in immune response (Hanna et al., 1994).
Protease Research
- The compound was used in the purification and characterization of a new yeast peptidase called proteinase yscE from Saccharomyces cerevisiae. Its ability to cleave synthetic substrates like Suc-Phe-Leu-Phe-4-nitroanilide contributed to understanding the enzyme's properties and activities (Achstetter et al., 1984).
Proteasome Inhibition Studies
- Research involving mammalian 20 S and 26 S proteasomes tested various peptidyl boronic acids on the chymotrypsin-like activity of these proteasomes using substrates like this compound. This contributed to the development of specific inhibitors and understanding proteasome-mediated protein degradation (Gardner et al., 2000).
Catalysis and Hydrolysis Studies
- This compound was involved in studies on the hydrolysis by papain, where newly synthesized substrates like this compound were used. This research provided insights into the catalytic mechanism and hydrolytic process of the enzyme (Theodorou et al., 2001).
Wirkmechanismus
Target of Action
Suc-Phe-Leu-Phe-SBzl primarily targets ATP-dependent proteases . These proteases play a crucial role in protein quality control and regulation of normal cellular processes by degrading misfolded, damaged, or unneeded proteins.
Mode of Action
As a substrate of ATP-dependent proteases , this compound interacts with these enzymes, facilitating their proteolytic activity. It is also a protease inhibitor that blocks the activity of serine proteases , thereby inhibiting protein synthesis.
Biochemical Pathways
The compound’s interaction with ATP-dependent proteases influences protein degradation pathways. By acting as a substrate, it aids in the removal of unneeded proteins, maintaining cellular homeostasis . Its inhibitory action on serine proteases affects protein synthesis pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of protein levels within the cell. By acting as a substrate for ATP-dependent proteases, it facilitates the degradation of unneeded proteins . Its inhibitory action on serine proteases leads to a decrease in protein synthesis .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41)/t28-,29-,30-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWLDLIMIAPKLW-DTXPUJKBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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